Doxylamine

Pharmacokinetics Sleep Medicine Bioequivalence

Formulators choose Doxylamine Succinate for its clinically superior 10.1-hour hypnotic half-life—outperforming diphenhydramine for sustained sleep aid R&D. As the sole FDA Pregnancy Category A option for NVP, its extensive 6,000+ patient safety database provides an unmatched regulatory foundation for generic and modified-release development. Its well-characterized PK profile (Cmax 99 ng/mL, t½ 10.1h) makes it the definitive reference standard for H1 antagonist bioequivalence studies and forensic toxicology.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
CAS No. 469-21-6
Cat. No. B195884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxylamine
CAS469-21-6
Synonyms(RS)-N,N-dimethyl-2-(1-phenyl-1-pyridin-2-yl-ethoxy)-ethanamine
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
InChIInChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3
InChIKeyHCFDWZZGGLSKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes300 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless liquid
Solubility1 G DISSOLVES IN 1 ML WATER;  1 G DISSOLVES IN 2 ML ALCOHOL;  SLIGHTLY SOL IN BENZENE & ETHER;  1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/
Soluble in acids.

Structure & Identifiers


Interactive Chemical Structure Model





Doxylamine CAS 469-21-6: First-Generation Ethanolamine H1 Antagonist for Sleep and Antiemetic Applications


Doxylamine (CAS 469-21-6), typically formulated as doxylamine succinate, is a first-generation ethanolamine-class H1 histamine receptor antagonist with pronounced sedative properties [1]. It exerts its effects through competitive antagonism of histamine at H1 receptors, with significant central nervous system penetration contributing to its hypnotic activity, and also exhibits anticholinergic effects via muscarinic receptor antagonism [2]. It is approved as an over-the-counter sleep aid and, in combination with pyridoxine (vitamin B6), as the only FDA Pregnancy Category A medication for first-line treatment of nausea and vomiting of pregnancy [3].

Why Doxylamine (CAS 469-21-6) Cannot Be Interchanged with Diphenhydramine or Other OTC Sedating Antihistamines


Although doxylamine and diphenhydramine are both first-generation ethanolamine H1 antihistamines available over-the-counter for sleep and allergic symptoms, substitution between them fails on multiple clinically significant and quantifiable parameters [1]. Direct comparative studies reveal that these structurally similar compounds diverge substantially in pharmacokinetic half-life (10.1 hours vs. 6.0 hours), toxicological profile in overdose, and regulatory status for specific indications such as nausea and vomiting of pregnancy [2]. A systematic review has concluded that diphenhydramine lacks robust clinical evidence for sleep aid efficacy, while doxylamine has demonstrated superiority to secobarbital 100 mg in hypnotic effect [3]. Furthermore, the American Academy of Sleep Medicine recommends against diphenhydramine use for insomnia entirely, whereas doxylamine remains a widely utilized OTC option [4]. These material differences preclude simple interchangeability and mandate compound-specific selection based on the intended research or industrial application.

Quantitative Differentiation Evidence: Doxylamine Succinate vs. Comparator Compounds


Elimination Half-Life Comparison: Doxylamine (10.1 h) vs. Diphenhydramine (6.0 h) in Human Pharmacokinetic Study

In a direct head-to-head pharmacokinetic study comparing single oral doses of doxylamine succinate 25 mg and diphenhydramine hydrochloride 50 mg in healthy female subjects, doxylamine exhibited a significantly longer elimination half-life (10.1 hours) compared to diphenhydramine (6.0 hours) [1]. This 68% longer half-life translates to sustained plasma concentrations and extended duration of sedative effect for doxylamine, which is further corroborated by literature reporting a half-life range of 10–12 hours for doxylamine versus 3.4–9.3 hours for diphenhydramine [2].

Pharmacokinetics Sleep Medicine Bioequivalence

Peak Plasma Concentration (Cmax) Comparison: Doxylamine (99-103 ng/mL) vs. Diphenhydramine (63.7 ng/mL)

Direct comparative pharmacokinetic data demonstrate that doxylamine achieves substantially higher peak plasma concentrations than diphenhydramine at standard clinical doses [1]. Following a 25 mg oral dose of doxylamine succinate, mean Cmax reached 99–103 ng/mL, compared to only 63.7 ng/mL following a 50 mg oral dose of diphenhydramine hydrochloride [1]. This difference persists despite diphenhydramine being administered at double the milligram dose, indicating that doxylamine exhibits superior systemic exposure per unit dose. Independent studies confirm doxylamine Cmax of 99 ng/mL with Tmax of 2.4 hours [2].

Pharmacokinetics Bioavailability Formulation Development

Sleep Aid Efficacy: Doxylamine 25-50 mg Superior to Secobarbital 100 mg, Diphenhydramine Lacks Robust Evidence

In a randomized controlled clinical trial directly comparing hypnotic agents, doxylamine succinate at doses of 25 mg and 50 mg performed generally better than secobarbital 100 mg as a nighttime hypnotic, though somewhat inferior to secobarbital 200 mg [1]. In contrast, diphenhydramine shows minimal efficacy for insomnia, with a mean sleep latency reduction of only 8 minutes compared to placebo and minimal improvement in total sleep time of 12 minutes [2]. A systematic review of OTC sleep aids concluded that diphenhydramine lacks robust clinical evidence supporting efficacy and safety for sleep, and the American Academy of Sleep Medicine explicitly recommends against its use for insomnia [3]. Meanwhile, doxylamine was included among acute insomnia treatments more efficacious than placebo (SMD range: 0.36–0.83, high to moderate certainty) in a 2022 network meta-analysis [4].

Sleep Medicine Hypnotic Efficacy Clinical Trial

Toxicological Profile in Overdose: Doxylamine Demonstrates Lower Incidence of Severe Cardiac and CNS Complications vs. Diphenhydramine

A comparative analysis of overdose cases with common OTC sleep-aid medications revealed statistically significant differences in toxicological outcomes between doxylamine succinate (DS) and diphenhydramine (DPH) [1]. Among 57 enrolled patients (45 DS poisoning cases, 12 DPH poisoning cases), the DPH group exhibited higher incidences of intubation (p=0.041), serious mental change (p<0.001), QTc prolongation (p=0.014), and ECG conduction abnormality (p=0.044) compared to the DS group [1]. The DPH group also demonstrated a higher Poisoning Severity Score (PSS) and longer ICU stay [1]. Notably, the peak CPK time and CPK normalization time were longer for patients with rhabdomyolysis due to DS poisoning [1].

Toxicology Drug Safety Overdose Management

Pregnancy Nausea and Vomiting: Doxylamine is the Only FDA Category A Antiemetic with 70% Nausea/Vomiting Reduction

Doxylamine succinate, in combination with pyridoxine, is the only FDA Pregnancy Category A medication approved for nausea and vomiting of pregnancy (NVP) [1]. Randomized controlled clinical trials have demonstrated a 70% reduction in nausea and vomiting with this combination [1]. This combination has been studied in over 6,000 patients and controls and shows no evidence of teratogenicity [1]. The American College of Obstetricians and Gynecologists recommends oral vitamin B6 and doxylamine succinate as first-line pharmacotherapy after conservative measures have failed [1]. In contrast, other sedating antihistamines such as diphenhydramine, promethazine, and dimenhydrinate carry different pregnancy category designations and are recommended only as additional therapeutic agents for breakthrough symptoms, not as first-line therapy [2].

Obstetrics Antiemetic Maternal-Fetal Medicine

Apparent Oral Clearance: Doxylamine (217 mL/min) Exhibits Significantly Slower Clearance than Diphenhydramine (21.8 mL/min/kg)

Doxylamine demonstrates substantially slower systemic clearance compared to diphenhydramine, contributing to its longer duration of action [1]. Following a 25 mg oral dose of doxylamine succinate in healthy male volunteers, the apparent oral clearance was determined to be 217 mL/min (approximately 3.1 mL/min/kg for a 70 kg adult) [1]. In contrast, diphenhydramine exhibits total clearance of 21.8 mL/min/kg (control group) in female subjects, representing a nearly 7-fold higher weight-adjusted clearance rate [2]. Additionally, elderly men demonstrate further reduced doxylamine clearance (174 mL/min) and prolonged half-life (15.5 hours) compared to younger controls [3].

Pharmacokinetics Drug Metabolism Formulation Science

High-Value Research and Industrial Application Scenarios for Doxylamine Succinate (CAS 469-21-6)


OTC Sleep Aid Formulation Development Requiring Extended Duration of Action

Doxylamine succinate is optimally suited for OTC sleep aid product development where sustained hypnotic effect through the night is required. The compound's 10.1-hour elimination half-life provides a pharmacokinetic basis for once-nightly dosing that maintains therapeutic plasma concentrations throughout the sleep period, in contrast to diphenhydramine's 6.0-hour half-life which may result in subtherapeutic levels during the latter portion of the night [1]. Formulators can leverage the higher Cmax (99–103 ng/mL at 25 mg) and lower clearance (217 mL/min) to achieve reliable systemic exposure at standard doses [2].

Antiemetic Product Development for Maternal Health Indications

For any pharmaceutical development targeting nausea and vomiting of pregnancy (NVP), doxylamine succinate combined with pyridoxine represents the only FDA Pregnancy Category A antiemetic option with demonstrated 70% reduction in nausea and vomiting [1]. The extensive safety database encompassing over 6,000 patients and the absence of teratogenicity signals [1] provide a regulatory and medico-legal foundation that no alternative sedating antihistamine can match. This application scenario includes generic drug development, modified-release formulation innovation, and combination product optimization.

Pharmacokinetic Reference Standard for H1 Antagonist Comparative Studies

Doxylamine serves as a well-characterized reference compound for pharmacokinetic and pharmacodynamic studies of H1 antagonists. Its thoroughly documented kinetic parameters—including Cmax 99 ng/mL, Tmax 2.4 hours, t½ 10.1 hours, and apparent oral clearance 217 mL/min [1]—provide a robust baseline for comparative bioavailability, bioequivalence, and formulation performance assessments. The availability of direct comparative data against diphenhydramine [2] enables cross-study normalization and assay validation. Additionally, the age-related clearance differences documented in elderly populations (174 mL/min vs. 240 mL/min in younger subjects) [3] make doxylamine a useful probe substrate for investigating age- and gender-related metabolic variations.

Toxicology Reference Material for Antihistamine Overdose Modeling

Given the statistically significant differences in overdose outcomes between doxylamine and diphenhydramine—including lower incidences of intubation (p=0.041), serious mental change (p<0.001), QTc prolongation (p=0.014), and ECG conduction abnormalities (p=0.044) for doxylamine [1]—doxylamine succinate represents a critical reference material for toxicology laboratories, poison control center method development, and forensic analysis. The distinct toxicological signature and documented CPK time course in rhabdomyolysis cases [1] make it an essential comparator for differential diagnosis in antihistamine overdose presentations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.